3,5-diphenyl-4H-pyran-4-one
Overview
Description
3,5-Diphenyl-4H-pyran-4-one is a chemical compound belonging to the pyran family, characterized by a six-membered ring containing one oxygen atom and five carbon atoms This compound is notable for its structural features, which include two phenyl groups attached at the 3 and 5 positions of the pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3,5-diphenyl-4H-pyran-4-one involves the reaction of dibenzyl ketone with polyphosphoric acid and glacial acetic acid. The mixture is heated to reflux at temperatures between 130-135°C for 1.5 hours. After cooling, the product is precipitated, filtered, and purified through recrystallization .
Another approach involves the nucleophilic substitution reaction of 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one with various nucleophiles such as o-nitrophenol, 8-hydroxyquinoline, and 2-hydroxymethyl pyridine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized versions of the aforementioned laboratory procedures. These methods focus on maximizing yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,5-Diphenyl-4H-pyran-4-one undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles to form substituted derivatives.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: Participates in condensation reactions with aldehydes and ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include o-nitrophenol, 8-hydroxyquinoline, and 2-hydroxymethyl pyridine.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions yield various substituted pyran derivatives .
Scientific Research Applications
3,5-Diphenyl-4H-pyran-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-diphenyl-4H-pyran-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-4H-pyran-4-one: Another pyran derivative with different substituents at the 2 and 6 positions.
3,5-Dihydroxy-4H-pyran-4-one: Contains hydroxyl groups at the 3 and 5 positions, leading to different chemical properties.
Uniqueness
3,5-Diphenyl-4H-pyran-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of phenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,5-diphenylpyran-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2/c18-17-15(13-7-3-1-4-8-13)11-19-12-16(17)14-9-5-2-6-10-14/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTAMMMRYKLWBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC=C(C2=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90300208 | |
Record name | 3,5-diphenyl-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90300208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18357-38-5 | |
Record name | MLS002920279 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135373 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-diphenyl-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90300208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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